Isovanillin-d3: A Technical Guide to its Chemical Properties and Applications
Isovanillin-d3: A Technical Guide to its Chemical Properties and Applications
Introduction: Isovanillin-d3, the deuterated form of isovanillin (3-hydroxy-4-methoxybenzaldehyde), is a phenolic aldehyde of significant interest to the scientific community, particularly in the fields of pharmacology, analytical chemistry, and drug development. As a stable isotope-labeled compound, it serves as an invaluable tool for researchers, primarily as an internal standard for quantitative mass spectrometry-based analyses and in studies investigating the pharmacokinetics and metabolism of isovanillin and related compounds.[1] This guide provides a comprehensive overview of the core chemical properties, experimental methodologies, and biological significance of Isovanillin-d3.
Core Chemical and Physical Properties
The introduction of three deuterium atoms in the methoxy group of isovanillin results in a predictable mass shift, which is fundamental to its application in isotope dilution mass spectrometry. The physical properties are largely comparable to its non-deuterated analogue.
| Property | Value (Isovanillin-d3) | Value (Isovanillin) |
| Molecular Formula | C₈H₅D₃O₃ | C₈H₈O₃[2][3] |
| Molecular Weight | 155.17 g/mol [1][4] | 152.15 g/mol [3][5] |
| CAS Number | 74495-73-1[1] | 621-59-0[2][3] |
| Melting Point | Not specified; expected to be similar to Isovanillin. | 112-116 °C[5][6][7] |
| Boiling Point | Not specified; expected to be similar to Isovanillin. | 179 °C @ 15 mmHg[5] / 308-309 °C @ 760 mmHg (est.)[8] |
| Appearance | Translucent crystals (expected) | Translucent crystals[5] |
| Solubility | Soluble in DMSO[9] | Soluble in DMSO[9] |
Spectroscopic and Chemical Identifiers
These identifiers are crucial for substance registration, database searching, and computational modeling.
| Identifier Type | Value (Isovanillin-d3) |
| SMILES | [2H]C([2H])([2H])Oc1cc(C=O)ccc1O |
| InChI | 1S/C8H8O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3/i1D3 |
| InChIKey | MWOOGOJBHIARFG-FIBGUPNXSA-N[4] |
| Synonyms | 3-Hydroxy-4-(methoxy-d3)benzaldehyde |
Experimental Protocols and Synthesis
General Synthesis of Methoxy-Deuterated Isovanillin
The synthesis of Isovanillin-d3 typically involves the selective methylation of a dihydroxy precursor using a deuterated methyl source. A common strategy is adapted from the synthesis of the related compound, Vanillin-d3.[10]
Protocol:
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Precursor Selection: The synthesis starts with a suitable precursor, 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde).
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Selective Methylation: The more acidic hydroxyl group at the 4-position is selectively protected, or reaction conditions are optimized to favor methylation at the 4-position.
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Deuteromethylation: The compound is then reacted with a deuterated methylating agent, such as iodomethane-d3 (CD₃I), in a strongly basic medium.[10] The base (e.g., sodium hydroxide) deprotonates the remaining hydroxyl group, which then acts as a nucleophile, attacking the iodomethane-d3 to form the deuterated methoxy ether.
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Work-up and Purification: Following the reaction, the mixture is neutralized. The product, Isovanillin-d3, is extracted using an organic solvent. Purification is achieved through techniques such as recrystallization or column chromatography to yield the final high-purity product.
Caption: General workflow for the synthesis of Isovanillin-d3.
Biological Activity and Metabolic Pathway
Isovanillin is recognized for its distinct biological activities, which are presumed to be retained by its deuterated analogue. The primary mechanism of action is the inhibition of aldehyde oxidase.[5][6][9]
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Aldehyde Oxidase (AO) Inhibition: Isovanillin is a potent and selective competitive inhibitor of aldehyde oxidase (EC 1.2.3.1).[2][5][9] Unlike many substrates, it is not metabolized by this enzyme. This property makes it a valuable tool for studying the metabolic pathways of other drugs and xenobiotics that are substrates for AO.
-
Metabolism by Aldehyde Dehydrogenase (ALDH): Since it is not a substrate for aldehyde oxidase, isovanillin is primarily metabolized in vivo by aldehyde dehydrogenase (ALDH).[5][11] This enzyme oxidizes the aldehyde group to a carboxylic acid, forming isovanillic acid. The deuterated methoxy group in Isovanillin-d3 is expected to remain intact during this metabolic conversion.
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Other Reported Activities: The non-deuterated form, isovanillin, has demonstrated antispasmodic and antidiarrheal activities in animal studies. It also exhibits antifungal and antibacterial properties.[2][6]
Caption: Metabolic fate of Isovanillin-d3 in biological systems.
Applications in Research and Development
The primary utility of Isovanillin-d3 for scientists and drug development professionals lies in its isotopic labeling.
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Internal Standard: In bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), Isovanillin-d3 is an ideal internal standard for the accurate quantification of isovanillin in complex biological matrices like plasma or urine. Its chemical and physical properties are nearly identical to the analyte, ensuring similar behavior during sample preparation and analysis, while its mass difference allows for clear differentiation by the mass spectrometer.
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Metabolic and Pharmacokinetic Studies: Deuteration can sometimes alter the metabolic rate of a drug (the "kinetic isotope effect").[1] Using Isovanillin-d3 allows researchers to trace the metabolic fate of the molecule in vivo and in vitro, providing crucial data for ADME (absorption, distribution, metabolism, and excretion) studies without the need for radioactive labeling.[1]
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Enzyme Inhibition Studies: As a known inhibitor of aldehyde oxidase, Isovanillin-d3 can be used as a reference compound in screening assays to identify new inhibitors or to probe the function of this important drug-metabolizing enzyme.[5][6][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isovanillin | C8H8O3 | CID 12127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Vanillin-(methoxy-d3) D 99atom , 99 CP 74495-74-2 [sigmaaldrich.com]
- 5. Isovanillin - Wikipedia [en.wikipedia.org]
- 6. Buy Isovanillin | 621-59-0 [smolecule.com]
- 7. Isovanillin = 95.0 621-59-0 [sigmaaldrich.com]
- 8. isovanillin, 621-59-0 [thegoodscentscompany.com]
- 9. selleckchem.com [selleckchem.com]
- 10. One step synthesis of vanillin d3 (4-hydroxy-3-(methoxy d3)-benzaldehyde) | Semantic Scholar [semanticscholar.org]
- 11. medchemexpress.com [medchemexpress.com]
